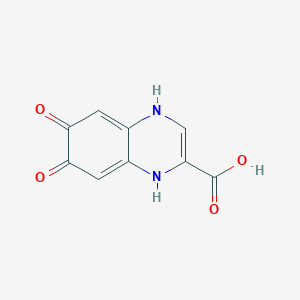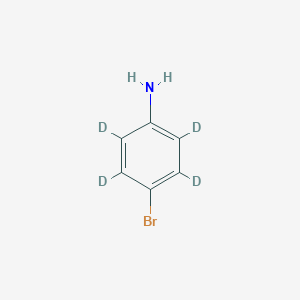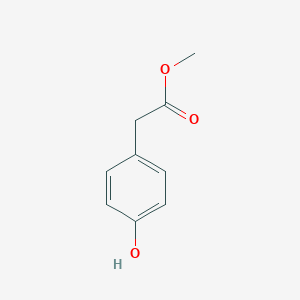
4-Hydroxyphénylacétate de méthyle
Vue d'ensemble
Description
Le 4-hydroxyphénylacétate de méthyle est un composé chimique de formule moléculaire C9H10O3. Il s'agit d'un ester méthylique résultant de la condensation formelle du groupe carboxylique de l'acide 4-hydroxyphénylacétique avec du méthanol . Ce composé est connu pour ses diverses applications dans la recherche scientifique et l'industrie.
Applications De Recherche Scientifique
Methyl 4-hydroxyphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its inhibitory effects on the activity of tobacco mosaic virus.
Industry: It serves as a precursor for the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism by which methyl 4-hydroxyphenylacetate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its inhibitory effect on the tobacco mosaic virus is likely due to its ability to interfere with viral replication processes . The exact molecular targets and pathways involved in its various applications are still under investigation.
Safety and Hazards
Methyl 4-hydroxyphenylacetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 4-hydroxyphénylacétate de méthyle peut être synthétisé par estérification de l'acide 4-hydroxyphénylacétique avec du méthanol en présence d'acide sulfurique. Cette réaction donne généralement le produit souhaité quantitativement . Une autre méthode implique l'utilisation de (diacétoxyiodo)benzène et d'acide trifluoroacétique dans l'acétonitrile, suivie d'une purification par chromatographie .
Méthodes de production industrielle
La production industrielle de this compound implique souvent des procédés d'estérification à grande échelle, utilisant des réactifs et des conditions similaires à ceux de la synthèse en laboratoire. Le choix de la méthode dépend de facteurs tels que le coût, le rendement et les exigences de pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-hydroxyphénylacétate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en alcools.
Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe ester est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium pour l'oxydation, les agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et les nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction et du produit souhaités.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent l'acide 4-hydroxyphénylacétique (à partir de l'oxydation), le 4-hydroxyphényléthanol (à partir de la réduction) et divers phénylacétates substitués (à partir des réactions de substitution).
Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Il a été étudié pour ses effets inhibiteurs sur l'activité du virus de la mosaïque du tabac.
Industrie : Il sert de précurseur pour la production de parfums et d'arômes.
Mécanisme d'action
Le mécanisme par lequel le this compound exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son effet inhibiteur sur le virus de la mosaïque du tabac est probablement dû à sa capacité à interférer avec les processus de réplication virale . Les cibles moléculaires et les voies exactes impliquées dans ses diverses applications sont encore en cours d'investigation.
Comparaison Avec Des Composés Similaires
Le 4-hydroxyphénylacétate de méthyle peut être comparé à d'autres composés similaires, tels que :
2-Hydroxyphénylacétate de méthyle : Différant par la position du groupe hydroxyle, ce composé possède des propriétés chimiques et des applications distinctes.
4-Hydroxyphénylacétate d'éthyle : La variante ester éthylique possède des propriétés physiques et chimiques différentes, affectant sa réactivité et son utilisation en synthèse.
L'unicité du this compound réside dans sa structure spécifique, qui confère une réactivité et des applications uniques dans divers domaines.
Propriétés
IUPAC Name |
methyl 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDZEDRBLVIUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065725 | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14199-15-6 | |
| Record name | Methyl (4-hydroxyphenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14199-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 4-hydroxyphenylacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN72UVQ99P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

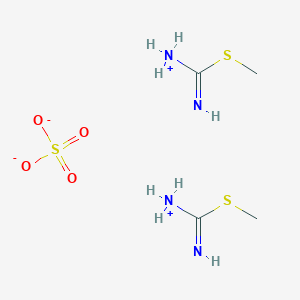

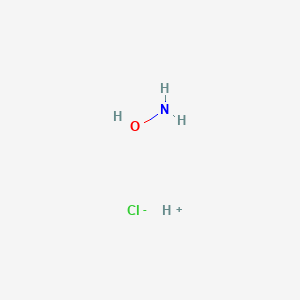
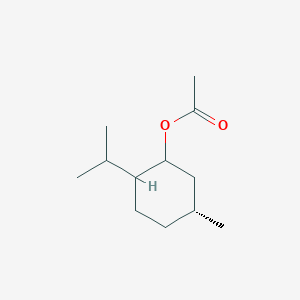
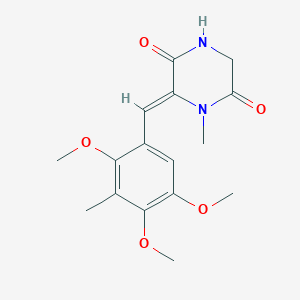
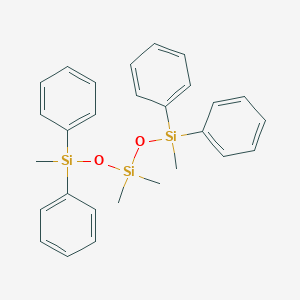


![3-[1-(4-Aminophenyl)-1-methylethyl]phenol](/img/structure/B46601.png)
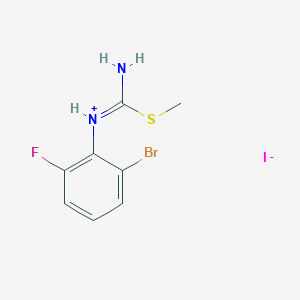
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)
